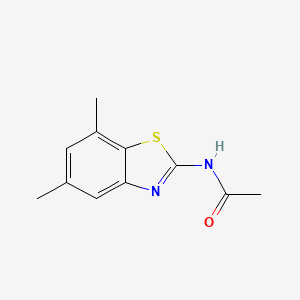![molecular formula C18H24N4OS2 B2762702 2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2034379-03-6](/img/structure/B2762702.png)
2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Acetamide Group Introduction: The acetamide group can be attached through acylation reactions.
Final Assembly:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the acetamide group or the thiadiazole ring.
Substitution: Substitution reactions might occur at the piperidine ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-methylphenyl)acetamide
- N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-ethylphenyl)acetamide
Uniqueness
The presence of the isopropylthio group in 2-[4-(propan-2-ylsulfanyl)phenyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS2/c1-13(2)24-16-5-3-14(4-6-16)11-18(23)20-15-7-9-22(10-8-15)17-12-19-25-21-17/h3-6,12-13,15H,7-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHXOPFYNSHEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
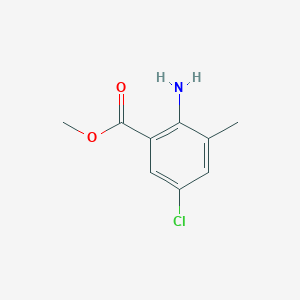
![(3-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2762622.png)
![3-{2-[N'-(1-Phenyl-ethylidene)-hydrazino]-thiazol-4-yl}-chromen-2-one](/img/structure/B2762624.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2762625.png)
![N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2762626.png)
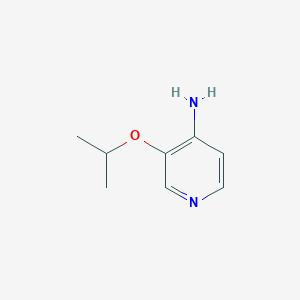
![[1-(2-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2762631.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2762634.png)
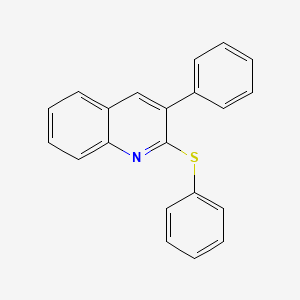
![Tert-butyl 7-amino-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B2762638.png)
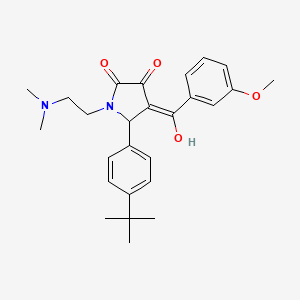
![N-cyclohexyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2762640.png)
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2762641.png)
